![molecular formula C20H14F6N2O2 B12599479 4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] CAS No. 874438-62-7](/img/structure/B12599479.png)
4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] is an organic compound with the molecular formula C20H14F6N2O2. It is also known as 4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]. This compound is characterized by its unique structure, which includes two trifluoromethyl groups and two amino groups attached to a phenylenebis(oxy) backbone. It appears as a white to almost white crystalline powder and is soluble in organic solvents like methanol .
Vorbereitungsmethoden
The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] typically involves the reaction of 1,4-dihydroxybenzene with 2-trifluoromethyl-4-nitroaniline under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and interact with various biological molecules, while the trifluoromethyl groups contribute to the compound’s lipophilicity and stability. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] include:
4,4’-[1,3-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]: This compound has a similar structure but with a 1,3-phenylenebis(oxy) backbone instead of 1,4.
4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]: This is a positional isomer where the trifluoromethyl groups are attached to different positions on the aromatic ring.
The uniqueness of 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
874438-62-7 |
|---|---|
Molekularformel |
C20H14F6N2O2 |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
4-[4-[4-amino-3-(trifluoromethyl)phenoxy]phenoxy]-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-13(5-7-17(15)27)29-11-1-2-12(4-3-11)30-14-6-8-18(28)16(10-14)20(24,25)26/h1-10H,27-28H2 |
InChI-Schlüssel |
KTWUNJUUJUMFFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)OC3=CC(=C(C=C3)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


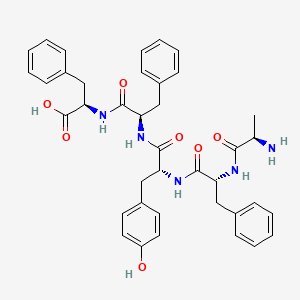
![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)


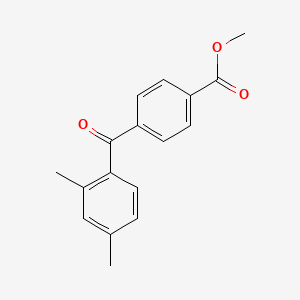
![2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate](/img/structure/B12599418.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)

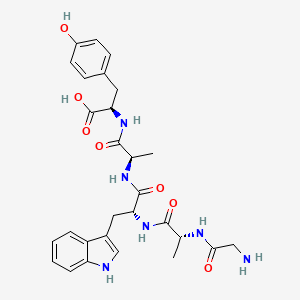
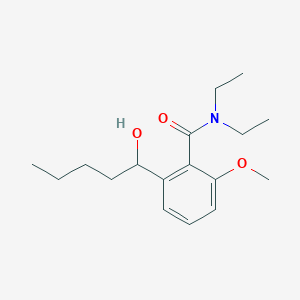
![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
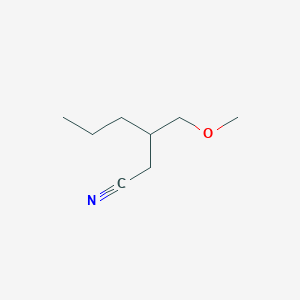
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
